4-Cyclopropyl-2-methylbenzoic acid

Vue d'ensemble

Description

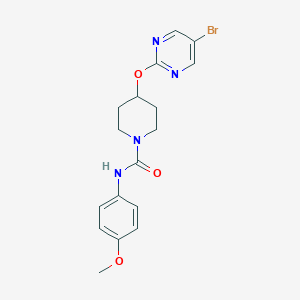

4-Cyclopropyl-2-methylbenzoic acid is a chemical compound with the molecular formula C11H12O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid involves a reaction with lithium hydroxide monohydrate in tetrahydrofuran and methanol at 70°C for 2 hours . The reaction mixture is stirred, and excess solvent is removed under reduced pressure. The aqueous layer is acidified with a 10% HCl solution and then extracted with ethyl acetate. The organic extracts are dried and concentrated to afford the title compound .Molecular Structure Analysis

The InChI code for 4-Cyclopropyl-2-methylbenzoic acid is 1S/C11H12O2/c1-7-6-9 (8-2-3-8)4-5-10 (7)11 (12)13/h4-6,8H,2-3H2,1H3, (H,12,13) . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

The molecular weight of 4-Cyclopropyl-2-methylbenzoic acid is 176.22 . It is a solid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes .Applications De Recherche Scientifique

Environmental Monitoring and Health Assessments

One significant area of application for compounds related to 4-cyclopropyl-2-methylbenzoic acid is in environmental health studies. For instance, research on parabens (esters of p-hydroxybenzoic acid) and triclosan, which share structural similarities with 4-cyclopropyl-2-methylbenzoic acid, focuses on assessing human exposure through breast milk. A developed method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing has been utilized to measure concentrations of these compounds, highlighting the importance of such chemicals in monitoring environmental pollutants and their potential risks to human health (Ye et al., 2008).

Dermal Metabolism and Toxicology

Research into the dermal absorption and metabolism of parabens, which are structurally related to 4-cyclopropyl-2-methylbenzoic acid, has been conducted to understand their hydrolysis by skin enzymes and their disposition after dermal exposure. This work is crucial for evaluating the safety of cosmetic and pharmaceutical products containing such compounds, providing insight into potential localised toxicity and the suitability of animal models like minipigs for these studies (Jewell et al., 2007).

Organic Synthesis and Catalysis

4-Cyclopropyl-2-methylbenzoic acid and its derivatives are valuable in organic synthesis, particularly in the synthesis of phthalides and dihydroisocoumarins. Research in this field explores the conversion of cyclopropylbenzoic acids under the action of strong protic acids, leading to a variety of cyclic ions and the subsequent synthesis of phthalides and dihydroisocoumarins, demonstrating the versatility of these compounds in synthetic organic chemistry (Mochalov et al., 1998).

Materials Science and Liquid Crystals

In materials science, derivatives of 4-cyclopropyl-2-methylbenzoic acid have been utilized in the synthesis of bent-shaped mesogenic oxadiazoles and thiadiazoles, contributing to the development of liquid crystalline materials. These compounds exhibit nematic and smectic A mesophases, relevant for applications in display technologies and other areas of advanced materials science (Prajapati & Modi, 2010).

Computational Chemistry and Drug Design

Research in computational chemistry has also leveraged structures related to 4-cyclopropyl-2-methylbenzoic acid for studying the selectivity of donor/acceptor-substituted rhodium carbenoids in catalysis. These studies are instrumental in understanding the mechanisms of cyclopropanation and C-H functionalization reactions, which are crucial for drug design and synthesis (Hansen et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding inhalation, contact with skin and eyes, and dust formation .

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The cyclopropyl group may also influence the compound’s interaction with its targets due to its unique structural and chemical properties .

Biochemical Pathways

For instance, they can be synthesized through enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The pharmacokinetic properties of 4-Cyclopropyl-2-methylbenzoic acid suggest that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.44 cm/s . These properties may impact the compound’s bioavailability and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Cyclopropyl-2-methylbenzoic acid. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of other reactants and the reaction conditions .

Propriétés

IUPAC Name |

4-cyclopropyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLOHPHMSYDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-methylbenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2933454.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2933459.png)

![N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2933460.png)

![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)

![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)